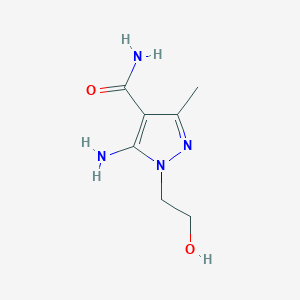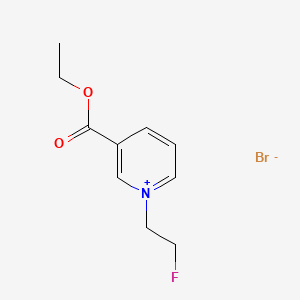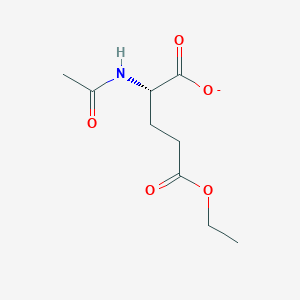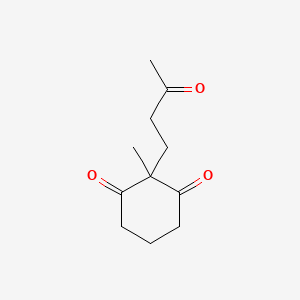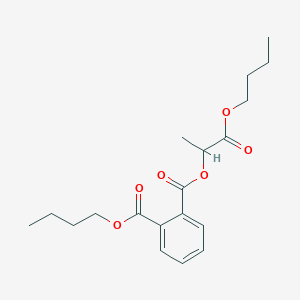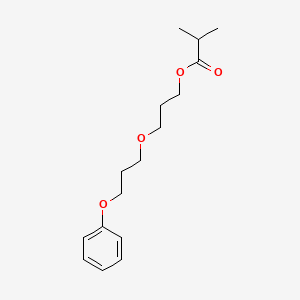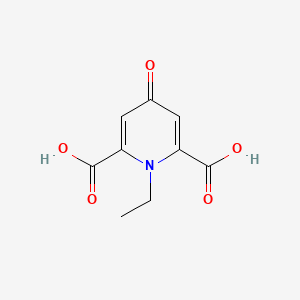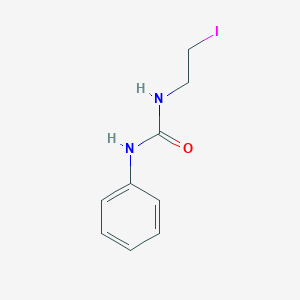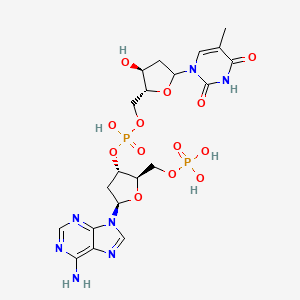
2-Fluoro-3-methylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylbuta-1,3-diene is an organic compound with the molecular formula C5H7F It is a fluorinated derivative of butadiene, characterized by the presence of a fluorine atom and a methyl group attached to the conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalogenated or halogenated products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with diazomethane or diazocyclopropane, resulting in the formation of pyrazolines or cyclopropanes.
Polymerization: The compound can be polymerized to form polymers with unique properties, useful in the production of synthetic rubbers and other materials.
Common Reagents and Conditions
Diazomethane: Used in cycloaddition reactions, typically in an ether solvent at low temperatures.
Hydrogen Halides: Used in addition reactions, often in the presence of a catalyst.
Catalysts: Various catalysts such as potassium carbonate or transition metal complexes may be used to facilitate reactions.
Major Products
Fluorovinyl Derivatives: Formed through addition reactions.
Cyclopropanes and Pyrazolines: Formed through cycloaddition reactions.
Polymers: Formed through polymerization processes.
Applications De Recherche Scientifique
2-Fluoro-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, synthetic rubbers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-fluoro-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. In electrophilic addition reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. In cycloaddition reactions, it participates as a diene, reacting with dipolarophiles to form cyclic structures. The presence of the fluorine atom influences the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-methylbuta-1,3-diene can be compared with other similar compounds such as:
2-Methyl-1,3-butadiene (Isoprene): Lacks the fluorine atom, resulting in different reactivity and applications.
1,1-Difluoro-2-methylbuta-1,3-diene: Contains two fluorine atoms, leading to distinct chemical properties and uses.
2-Chloro-3-methylbuta-1,3-diene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
338-68-1 |
|---|---|
Formule moléculaire |
C5H7F |
Poids moléculaire |
86.11 g/mol |
Nom IUPAC |
2-fluoro-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7F/c1-4(2)5(3)6/h1,3H2,2H3 |
Clé InChI |
YAYWOMCZHXJZEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
